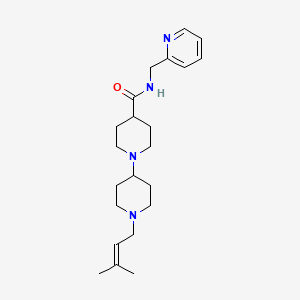
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide, also known as DF-MPJC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide exerts its effects by binding to dopamine receptors in the brain. Specifically, it has a high affinity for the D3 dopamine receptor, which is implicated in the development of psychotic disorders and addiction. By binding to this receptor, N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide can modulate dopamine signaling in the brain, which may underlie its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to increase levels of the neurotransmitter GABA in the brain, which may contribute to its antipsychotic effects. N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has also been shown to reduce levels of the stress hormone corticosterone, which may be relevant to its potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is that it has been shown to have a high affinity for the D3 dopamine receptor, which is a promising target for the development of antipsychotic and anti-addiction drugs. Additionally, N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have a favorable pharmacokinetic profile, meaning that it is well-absorbed and has a long half-life in the body. However, one limitation of N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for other psychiatric disorders, such as depression and anxiety. N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have anxiolytic effects in animal models, suggesting that it may have broader applications beyond its current focus on psychosis and addiction.
Another area of interest is the development of more selective D3 dopamine receptor agonists. While N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has a high affinity for the D3 receptor, it also binds to other dopamine receptors, which may limit its specificity and increase the risk of side effects. Developing more selective agonists could improve the safety and efficacy of drugs targeting the D3 receptor.
Conclusion:
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is a promising compound with potential therapeutic applications in the treatment of psychiatric disorders and addiction. Its high affinity for the D3 dopamine receptor and favorable pharmacokinetic profile make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action, safety, and efficacy in humans.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 3-fluorobenzylamine to form an intermediate product. The intermediate product is then reacted with piperazinecarboxylic acid to yield N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide. The synthesis of N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been reported in several scientific publications and is considered a reliable method for producing the compound.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research is its potential as an antipsychotic drug. N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have a high affinity for dopamine receptors, which are implicated in the development of psychotic disorders. In preclinical studies, N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has demonstrated antipsychotic effects without causing extrapyramidal side effects, which are common with traditional antipsychotic drugs.
Another area of research is its potential as a treatment for drug addiction. N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to reduce cocaine self-administration in animal models, suggesting that it may be a useful tool in the treatment of cocaine addiction. N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has also been shown to reduce the rewarding effects of opioids and alcohol in animal models, indicating that it may have broader applications in the treatment of addiction.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c1-26-17-6-7-18(19(13-17)27-2)22-20(25)24-10-8-23(9-11-24)14-15-4-3-5-16(21)12-15/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYQDAJKBGOTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)acetate](/img/structure/B5458905.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5458912.png)
![3-(2,4-dichlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5458915.png)

![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5458937.png)

![4'-(hydroxymethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5458947.png)

![7-acetyl-2-methyl-4-[4-(2-propoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5458957.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5458965.png)
![methyl 3-{3-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5458969.png)
![methyl 4-{[3-(3-{[3-(4-morpholinyl)propyl]amino}-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5458971.png)

![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5458988.png)